(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol
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Overview
Description
“(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9NO2/c9-4-6-3-8-10-7 (6)5-1-2-5/h3,5,9H,1-2,4H2
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Methanol-based Biotechnology
Methanol is a key component in the chemical industry, synthesized from both petrochemical and renewable resources. It plays a significant role in bioprocess technology with methylotrophic bacteria, which are utilized for large-scale single-cell protein production. Recent advancements in genetic engineering of these bacteria have expanded their application for producing fine and bulk chemicals using methanol as an alternative carbon source (Schrader et al., 2009).
Chiral High-Performance Liquid Chromatography
The compound MSDRT 12, which includes a cyclohexenyl structure similar to the specified chemical, has been analyzed using chiral high-performance liquid chromatography (HPLC). This technique is crucial for determining the enantio-specific activity of such compounds, which are potentially significant in pharmaceutical applications (Shekar et al., 2014).
Synthesis of Amino Acid Derivatives
Oxazolone structures, which are closely related to the specified chemical, are utilized in the synthesis of amino acid derivatives like 2-sulfanyl-1-aminocyclopropanecarboxylic acids. These compounds have potential applications in medicinal chemistry and drug design (Clerici et al., 1999).
Enzyme Inhibition Studies
The inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors has been studied, which is relevant for understanding the interaction of similar structures with enzymes. This research is significant in the context of enzyme kinetics and inhibitor design (Frank et al., 1989).
Catalysis in Organic Synthesis
Compounds with triazole structures, similar to the specified chemical, are used in catalysis for organic synthesis. For instance, the Huisgen 1,3-dipolar cycloaddition is catalyzed using a tris(triazolyl)methanol-Cu(I) structure, illustrating the utility of these compounds in facilitating complex chemical reactions (Ozcubukcu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-7(4-10)8(11-9-5)6-2-3-6/h6,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDOFMPPOUBJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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